REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+].[I:19]Cl>C(O)(=O)C>[I:19][C:10]1[S:11][CH:12]=[CH:13][C:9]=1[NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CSC=C1
|
Name
|
|
Quantity
|
164 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a homogeneous solution “A”
|
Type
|
CUSTOM
|
Details
|
was swirled at room temperature
|
Type
|
ADDITION
|
Details
|
This second homogeneous solution “B” was added to solution “A” dropwise over three minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
to precipitate immediately
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the white solid had separated from the brown supernatant
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
ADDITION
|
Details
|
200 uL sat. Na2S2O3/H2O was added
|
Type
|
ADDITION
|
Details
|
10 mL water was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
affording a semi-solid light brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and H2O
|
Type
|
WASH
|
Details
|
the separated EtOAc phase was washed (sat. NaHCO3
|
Type
|
FILTRATION
|
Details
|
The EtOAc phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1SC=CC1NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |